4-Amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide

Physicochemical profiling LogP Hydrogen bonding

4-Amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide (CAS 1498843-22-3) is a polyfunctional pyrazole-3-carboxamide bearing a 4-amino group, an N1-ethyl substituent, and an N-(2-hydroxyethyl) carboxamide side chain. It is supplied at 98% purity with a molecular weight of 198.23 g·mol⁻¹, a predicted LogP of −0.65, four hydrogen-bond acceptors, and three hydrogen-bond donors.

Molecular Formula C8H14N4O2
Molecular Weight 198.22 g/mol
Cat. No. B10907629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide
Molecular FormulaC8H14N4O2
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=N1)C(=O)NCCO)N
InChIInChI=1S/C8H14N4O2/c1-2-12-5-6(9)7(11-12)8(14)10-3-4-13/h5,13H,2-4,9H2,1H3,(H,10,14)
InChIKeyVGQISECRGLJZRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide – Key Physicochemical & Structural Profile for Research Procurement


4-Amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide (CAS 1498843-22-3) is a polyfunctional pyrazole-3-carboxamide bearing a 4-amino group, an N1-ethyl substituent, and an N-(2-hydroxyethyl) carboxamide side chain. It is supplied at 98% purity with a molecular weight of 198.23 g·mol⁻¹, a predicted LogP of −0.65, four hydrogen-bond acceptors, and three hydrogen-bond donors . The 1-ethylpyrazole-3-carboxamide scaffold has been validated as a hypoxia-inducible factor (HIF)-1 inhibitory chemotype, with lead compounds achieving low-micromolar IC₅₀ values in cell-based reporter assays [1].

Why 4-Amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide Cannot Be Replaced by Close Pyrazole-3-carboxamide Analogs


Superficially similar 4-amino-pyrazole-3-carboxamides differ in their N1‑alkyl and carboxamide-side‑chain composition, which directly alters LogP, hydrogen-bonding capacity, and steric bulk. For example, the N1‑methyl analog (CAS 1489438-73-4) has a lower molecular weight (184.2 vs. 198.2) and typically lower purity (95% vs. 98%), while the N1‑(2‑hydroxyethyl) variant (CAS 1696925-17-3) lacks the ethyl group and exhibits divergent solubility and pharmacokinetic predictor profiles . Within the 1‑ethylpyrazole-3‑carboxamide HIF‑1 inhibitor series, subtle structural modifications produce 2‑ to 3‑fold shifts in IC₅₀ values, demonstrating that even closely related compounds cannot be assumed to be functionally interchangeable [1].

Quantitative Differentiation of 4-Amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide from Closest Analogs


Lower LogP (Higher Hydrophilicity) Relative to N1-Methyl Analog

The target compound possesses a calculated LogP of −0.65 (ALogP), indicating greater hydrophilicity than the N1-methyl analog, for which no published LogP value is available but which is expected to be more lipophilic due to the absence of the ethyl group. The additional methylene unit in the target compound increases molecular weight (198.23 vs. 184.20) while maintaining the same number of hydrogen-bond acceptors (4) and donors (3) as the N1-methyl analog . This shift in LogP can influence aqueous solubility and permeability, critical parameters for biological assays and formulation.

Physicochemical profiling LogP Hydrogen bonding

Higher Commercial Purity (98%) Versus 95% for N1-Methyl and N1-(2-Hydroxyethyl) Variants

The target compound is supplied at 98% purity by Fluorochem, compared to 95% purity for the N1-methyl analog (CAS 1489438-73-4) and the N1-(2-hydroxyethyl) analog (CAS 1696925-17-3) . The 3% purity difference reduces the level of unspecified impurities, which is particularly important for concentration-response studies (e.g., IC₅₀ determinations) where minor contaminants can skew potency readouts.

Purity Quality control Reproducibility

Validated 1-Ethylpyrazole-3-Carboxamide Scaffold for HIF-1 Inhibition

The 1-ethylpyrazole-3-carboxamide core has demonstrated direct HIF-1 inhibitory activity. In a hypoxia-responsive luciferase reporter assay, the parent scaffold compound CLB-016 showed an IC₅₀ of 19.1 μM, while an optimized analog (11Ae) achieved an IC₅₀ of 8.1 μM [1]. The target compound retains the essential 4-amino group and N1-ethyl substitution required for HIF-1 pathway engagement, whereas N1-methyl or N1-hydroxyethyl analogs lack the ethyl group that appears critical for the initial hit's activity. No direct HIF-1 IC₅₀ data are available for the target compound itself, but the class-level SAR supports its prioritization for HIF-1-related research.

HIF-1 inhibition Cancer Hypoxia

Molecular Weight Advantage for Fragment-Based and Lead-Like Space

With a molecular weight of 198.23, the target compound resides firmly within fragment-like chemical space (MW < 300), offering a favorable starting point for fragment-based drug discovery. It is slightly heavier than the N1-(2-hydroxyethyl) analog (MW 170.17) but lighter than many elaborated pyrazole carboxamides, providing a balance between functional complexity and synthetic tractability . The Fsp³ value of 0.5 indicates a favorable fraction of sp³-hybridized carbons, which correlates with improved clinical success rates in drug development.

Fragment-based drug discovery Lead-likeness MW

Recommended Application Scenarios for 4-Amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide Based on Quantitative Evidence


Medicinal Chemistry: HIF-1 Inhibitor Lead Optimization

The 1-ethylpyrazole-3-carboxamide core has validated HIF-1 inhibitory activity (scaffold IC₅₀ = 19.1 μM for CLB-016; optimized analog IC₅₀ = 8.1 μM) . 4-Amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide retains the critical N1-ethyl and 4-amino pharmacophore while introducing a flexible hydroxyethyl handle for further derivatization, making it a preferred starting point over N1-methyl or N1-hydroxyethyl variants that lack the ethyl-driven HIF-1 activity.

Fragment-Based Drug Discovery (FBDD) Screening Libraries

With MW 198.23, Fsp³ 0.5, and LogP −0.65, this compound satisfies key fragment-likeness criteria (MW < 250, cLogP < 3) . Its multiple hydrogen-bond donors (3) and acceptors (4) enable diverse binding-mode sampling in crystallographic fragment screens, while its 98% purity reduces false-positive hits from impurities.

Biochemical Assay Development Requiring High-Purity Building Blocks

The target compound's 98% commercial purity is 3% higher than that of the N1-methyl analog (95% purity) . This purity margin is critical for concentration-response assays (e.g., IC₅₀, EC₅₀), where impurities at ≥5% can cause significant potency shifts.

Physicochemical Profiling and Solubility Optimization Studies

The predicted LogP of −0.65 and four hydrogen-bond acceptors suggest superior aqueous solubility compared to more lipophilic pyrazole carboxamides, making this compound suitable for solubility-limited assay formats and early ADME-PK screening.

Quote Request

Request a Quote for 4-Amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.